molecular formula C15H16N2O5S B6212798 N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide CAS No. 847171-17-9

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide

Cat. No.: B6212798
CAS No.: 847171-17-9
M. Wt: 336.4
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Description

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound with a molecular formula of C15H16N2O5S. This compound is characterized by the presence of a nitro group, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of a precursor compound followed by sulfonation and subsequent ethylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-methoxy-3-nitro-N-phenylbenzamide
  • N-ethyl-4-methoxy-3-nitro-N-phenylbenzenesulfonate

Uniqueness

N-ethyl-4-methoxy-3-nitro-N-phenylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

847171-17-9

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4

Purity

95

Origin of Product

United States

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